Tofimilast

Catalog No.
S545531
CAS No.
185954-27-2
M.F
C18H21N5S
M. Wt
339.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tofimilast

CAS Number

185954-27-2

Product Name

Tofimilast

IUPAC Name

12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C18H21N5S/c1-2-14-13-9-10-22-17(15-8-5-11-24-15)19-20-18(22)16(13)23(21-14)12-6-3-4-7-12/h5,8,11-12H,2-4,6-7,9-10H2,1H3

InChI Key

DHCOPPHTVOXDKU-UHFFFAOYSA-N

SMILES

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

Solubility

Soluble in DMSO

Synonyms

9-cyclopentyl-5,6-dihydro-7-ethyl-3-(thien-2-yl)-9H-pyrazolo(3,4-c)-1,2,4-triazolo(4,3-a)pyridine, tofimilast

Canonical SMILES

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

Description

The exact mass of the compound Tofimilast is 339.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tofimilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Tofimilast increases cAMP levels, leading to reduced inflammation and modulation of immune responses. This compound is particularly relevant in the treatment of respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD) .

Chemically, Tofimilast is classified as a triazolopyridine with the molecular formula C18H21N5S . Its structure allows for specific interactions within the PDE4 catalytic binding pocket, enhancing its potency against inflammatory mediators .

Tofimilast primarily acts through the inhibition of phosphodiesterase 4, which hydrolyzes cAMP to adenosine monophosphate. The inhibition mechanism involves binding to the active site of the enzyme, preventing the breakdown of cAMP. This results in elevated levels of cAMP, which subsequently inhibits the release of pro-inflammatory cytokines and mediators from various immune cells such as monocytes, macrophages, and lymphocytes .

The chemical reaction can be summarized as follows:

cAMPPDE45 AMP\text{cAMP}\xrightarrow{\text{PDE4}}\text{5 AMP}

Inhibition by Tofimilast can be represented as:

Tofimilast+PDE4Inhibition of cAMP Hydrolysis\text{Tofimilast}+\text{PDE4}\rightarrow \text{Inhibition of cAMP Hydrolysis}

Tofimilast exhibits significant anti-inflammatory properties by modulating the activity of various immune cells. Studies have shown that it effectively inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) from stimulated immune cells .

Additionally, Tofimilast has demonstrated efficacy in reducing airway inflammation and hyperresponsiveness in preclinical models of asthma and COPD. Its ability to enhance cAMP levels leads to decreased chemotaxis and activation of inflammatory cells, making it a promising candidate for treating chronic inflammatory diseases .

The synthesis of Tofimilast involves several key steps that typically include:

  • Formation of the Triazole Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Pyridine Modification: Structural modifications are made to enhance binding affinity and selectivity for PDE4.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels suitable for clinical use.

The specific synthetic routes may vary based on the research protocols followed but generally focus on optimizing yield and potency against PDE4 .

Tofimilast is primarily investigated for its applications in treating:

  • Asthma: By reducing airway inflammation and hyperreactivity.
  • Chronic Obstructive Pulmonary Disease: Aiming to alleviate symptoms associated with chronic lung diseases.
  • Other Inflammatory Conditions: Potentially applicable in broader contexts where PDE4 inhibition may provide therapeutic benefits.

Clinical trials have been conducted to evaluate its safety and efficacy in these conditions .

Research indicates that Tofimilast interacts with various biological pathways involved in inflammation. Its primary interaction is with PDE4 enzymes, but it may also influence other signaling pathways related to cAMP metabolism. Studies have highlighted its potential interactions with:

  • Cytokine Release: Inhibition of cytokine release from immune cells.
  • Cellular Response Modulation: Alteration in the behavior of macrophages and lymphocytes under inflammatory stimuli .

Furthermore, interaction studies suggest that combining Tofimilast with other therapeutic agents could enhance its anti-inflammatory effects while minimizing side effects associated with higher doses.

Tofimilast belongs to a class of compounds known as phosphodiesterase 4 inhibitors. Other notable compounds include:

Compound NameChemical StructurePotency (IC50)Unique Features
RoflumilastC17H19ClN2O30.6 nMApproved for COPD; gastrointestinal side effects
CilomilastC21H23N3O31 nMEarlier PDE4 inhibitor; less selective
TanimilastC18H21N5O3<0.01 nMHigh potency; designed for inhalation
GS-5759Bifunctional PDE4/β2 agonist5 nMCombines PDE4 inhibition with β2 agonist activity

Tofimilast's uniqueness lies in its selective inhibition profile and its potential for reduced systemic side effects compared to older PDE4 inhibitors like roflumilast and cilomilast. Its design focuses on enhancing efficacy while minimizing adverse effects commonly associated with this class of drugs .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

339.15176686 g/mol

Monoisotopic Mass

339.15176686 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5D7022962A

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Other CAS

185954-27-2

Wikipedia

Tofimilast

Dates

Modify: 2024-02-18
1: Jaffari S, Forbes B, Collins E, Barlow DJ, Martin GP, Murnane D. Rapid
2: Tralau-Stewart CJ, Williamson RA, Nials AT, Gascoigne M, Dawson J, Hart GJ,
3: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be
4: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp
5: Duplantier AJ, Bachert EL, Cheng JB, Cohan VL, Jenkinson TH, Kraus KG,

Explore Compound Types